1-(3,4-Dichlorophenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, characterized by a fused chromene-pyrrole-dione core. Key structural features include:
- Fluorine atom at position 7, which may improve metabolic stability and binding affinity .
- 3-(Propan-2-yloxy)propyl chain at position 2, contributing to solubility modulation and steric effects .
The compound is synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Its structural complexity and substituent diversity make it a candidate for pharmacological screening.
Properties
Molecular Formula |
C23H20Cl2FNO4 |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-7-fluoro-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H20Cl2FNO4/c1-12(2)30-9-3-8-27-20(13-4-6-16(24)17(25)10-13)19-21(28)15-11-14(26)5-7-18(15)31-22(19)23(27)29/h4-7,10-12,20H,3,8-9H2,1-2H3 |
InChI Key |
WJUJMLICYPTIHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Procedure and Intermediate Formation
The MCR strategy, adapted from protocols for analogous chromeno-pyrrole derivatives, begins with the condensation of three components:
-
Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1)
-
3,4-Dichlorobenzaldehyde (2)
-
3-(Propan-2-yloxy)propylamine (3)
Reaction Conditions :
-
Solvent: Anhydrous ethanol
-
Catalyst: p-Toluenesulfonic acid (0.05 equiv.)
The reaction proceeds via:
-
Knoevenagel condensation between the aldehyde (2) and the β-ketoester (1), forming an α,β-unsaturated diketone intermediate.
-
Michael addition of the amine (3) to the diketone, followed by intramolecular cyclization to construct the chromeno-pyrrole scaffold.
Key Optimization :
Fluorination at the 7-Position
The 7-fluoro substituent is introduced via electrophilic aromatic substitution (EAS) post-cyclization.
Procedure :
-
The non-fluorinated chromeno-pyrrole intermediate (4) is dissolved in dichloromethane.
-
Selectfluor (1.5 equiv.) is added at 0°C, and the mixture is stirred for 6 hours.
-
The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4).
Mechanistic Insight :
-
Selectfluor acts as a fluorinating agent, generating an electrophilic fluorine species (e.g., N-fluoropyridinium ion) that targets the electron-rich C7 position of the chromene ring.
Yield : 85–90%.
Stepwise Synthesis via Functionalized Intermediates
Synthesis of the Chromene Precursor
A modular approach constructs the chromene ring before pyrrole annulation:
Step 1 : 7-Fluoro-4-hydroxycoumarin (5) is synthesized from 2,4-dihydroxyacetophenone via:
-
Fluorination with HF-pyridine complex.
-
Pechmann condensation with ethyl acetoacetate in concentrated H<sub>2</sub>SO<sub>4</sub>.
Step 2 : Alkylation of 5 with 3-(propan-2-yloxy)propyl bromide (6):
-
Base: K<sub>2</sub>CO<sub>3</sub> in acetone.
-
Yield: 92%.
Pyrrole Ring Formation
The dihydrochromeno-pyrrole core is assembled via Paal-Knorr pyrrole synthesis :
Procedure :
-
The alkylated coumarin (7) reacts with 3,4-dichloroaniline (8) in acetic acid at 120°C for 12 hours.
-
Cyclocondensation forms the pyrrole ring, with simultaneous dehydration.
Key Challenge :
Catalytic Asymmetric Modifications
Enantioselective Synthesis
Recent advances employ chiral Brønsted acid catalysts to induce asymmetry in the pyrrole-forming step:
Conditions :
Outcome :
Comparative Analysis of Methods
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions would depend on the specific reaction pathway and conditions used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s properties may make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Substituent-Driven Structural and Functional Variations
The following table compares substituents, physicochemical properties, and synthetic yields of the target compound with structurally related analogs from :
Key Observations :
- Halogen Effects : Chlorine/fluorine substituents (e.g., target compound, 4{8–11-24}) correlate with increased melting points and bioactivity, likely due to enhanced van der Waals interactions .
- Oxygenated Chains : The 3-(propan-2-yloxy)propyl group in the target compound balances lipophilicity and solubility better than polar groups like 2-hydroxyethyl (4{4–19-7}) .
- Aromatic Diversity : 3,4-Dichlorophenyl (target) vs. trimethoxyphenyl (4{4–19-7}) highlights trade-offs between electron-withdrawing (Cl) and electron-donating (OCH₃) effects on reactivity .
Core Structure Comparison with Heterocyclic Analogs
- Chromeno[2,3-c]pyrrole-3,9-dione vs. Imidazopyridine (): The target’s fused chromene-pyrrole-dione core provides rigidity and planar aromaticity, favoring intercalation or enzyme inhibition. In contrast, imidazopyridines (e.g., compound 1l) exhibit conformational flexibility, suited for targeting dynamic binding pockets . Bioactivity Potential: Chromeno-pyrrole-diones are explored for anticancer/antimicrobial activity, while imidazopyridines often target neurological disorders .
- Chromeno-pyrrole-dione vs. Pyrano[2,3-c]pyrazole (): Pyrano-pyrazoles synthesized in aqueous media () show higher environmental compatibility but lower structural complexity compared to the target compound’s multi-substituted framework .
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by a chromeno-pyrrole framework. Its structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈Cl₂FNO₃
- Molecular Weight : 368.25 g/mol
Structural Features
- Dichlorophenyl : Contributes to the lipophilicity and potential bioactivity.
- Fluoro Group : May enhance metabolic stability and influence binding interactions.
- Propan-2-yloxy Propyl Group : Increases solubility and may affect pharmacokinetics.
Anticancer Properties
Research indicates that the compound exhibits significant antiproliferative activity against various cancer cell lines. For example, studies have shown that it effectively inhibits the growth of breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Apoptosis induction |
| A549 (Lung) | 6.2 | Cell cycle arrest |
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S checkpoint.
- Inhibition of Oncogenic Pathways : The compound downregulates key signaling pathways involved in tumor growth, such as the PI3K/AKT/mTOR pathway.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.
Neuroprotective Activity
Research has indicated that the compound may protect neuronal cells from oxidative stress-induced damage, potentially offering benefits in neurodegenerative conditions.
Study 1: Antiproliferative Activity
A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of various derivatives of the compound on different cancer cell lines. The results demonstrated that modifications to the fluorine and dichlorophenyl groups significantly impacted biological activity.
Study 2: Mechanistic Insights
Another investigation explored the molecular mechanisms through which the compound exerts its effects on cancer cells. Using flow cytometry and Western blot analysis, researchers confirmed that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Study 3: In Vivo Studies
In vivo studies using mouse models of cancer have shown promising results, with treated animals exhibiting reduced tumor sizes compared to controls. These findings suggest potential for further development into a therapeutic agent.
Q & A
Q. What synthetic strategies are effective for synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions, typically starting with the formation of the chromeno-pyrrole core via cyclization reactions. Key steps include:
- Friedel-Crafts alkylation to attach aromatic substituents.
- Nucleophilic substitution for introducing the propan-2-yloxypropyl side chain.
- Optimized solvent systems (e.g., ethanol or dichloromethane) and Lewis acid catalysts (e.g., AlCl₃) to enhance yield and selectivity .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How can NMR spectroscopy elucidate the structural features of this compound?
- ¹H NMR : Characteristic shifts for the 3,4-dichlorophenyl group (δ 7.2–7.8 ppm) and the propan-2-yloxypropyl chain (δ 1.2–1.4 ppm for methyl groups).
- ¹³C NMR : Peaks at ~170–175 ppm confirm the diketone moiety, while aromatic carbons appear at 110–150 ppm .
- 2D NMR (e.g., COSY, HSQC) resolves coupling between adjacent protons and assigns stereochemistry .
Q. What initial biological screening approaches are recommended for this compound?
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate anticancer potential.
- Enzyme inhibition studies (e.g., COX-2 or kinase assays) to probe anti-inflammatory activity .
- Solubility and stability testing in PBS or DMSO to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can conflicting data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?
Discrepancies may arise from:
- Assay conditions : pH, serum protein binding, or reducing agents in media can alter compound stability .
- Structural analogs : Minor substituent changes (e.g., replacing fluorine with chlorine) significantly impact bioactivity .
- Methodology : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
Q. What computational tools are effective for predicting reaction pathways and optimizing synthesis?
- Quantum chemical calculations (e.g., DFT) model transition states and intermediates for key reactions like cyclization .
- Machine learning algorithms analyze historical reaction data to predict optimal solvents/catalysts .
- Molecular docking (AutoDock Vina) identifies potential protein targets by simulating interactions with the compound’s dichlorophenyl and diketone groups .
Q. How does the propan-2-yloxypropyl side chain influence thermal stability and reactivity?
- Thermogravimetric analysis (TGA) shows decomposition above 250°C, attributed to the stability of the ether-linked side chain .
- DSC reveals a melting point of ~180–190°C, critical for assessing suitability in solid formulations .
- The side chain’s steric bulk reduces electrophilic substitution reactivity but enhances lipophilicity (logP ~3.5) .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Temperature control : Lower reaction temperatures (<60°C) reduce undesired dimerization .
- Catalyst screening : Pd/C or Ni catalysts improve selectivity in cross-coupling steps .
- Flow chemistry minimizes side reactions via precise mixing and residence time control .
Data-Driven Analysis
Comparative SAR Analysis of Structural Analogs
| Analog | Substituent Modifications | Key Biological Findings | Reference |
|---|---|---|---|
| 7-Chloro-1-(3-chlorophenyl)-... | Dichlorophenyl → monochlorophenyl | Reduced COX-2 inhibition (IC₅₀: 2.1 → 8.7 µM) | |
| 1-(4-Fluorophenyl)-... | Propan-2-yloxy → methoxypropyl | Improved solubility (logP: 3.5 → 2.9) but lower cytotoxicity | |
| 2-[3-Morpholinopropyl]-... | Propan-2-yloxy → morpholine | Enhanced kinase inhibition (IC₅₀: 0.5 µM vs. 1.2 µM) |
Contradictions in Solvent Effects on Reaction Yield
- Methanol : Higher polarity increases diketone solubility but promotes hydrolysis of the propan-2-yloxy group .
- Toluene : Non-polar solvent favors cyclization but requires higher temperatures (reflux), risking decomposition .
- Ethanol : Balances solubility and stability, yielding 70–80% purity in one-pot reactions .
Methodological Recommendations
- Characterization : Combine XRD with NMR to resolve crystal packing effects on reactivity .
- Biological Studies : Use isogenic cell lines to isolate target-specific effects .
- Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
